Methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of difluoromethylated heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the difluoromethylation of a suitable pyridine derivative. One common method is the use of difluoromethylation reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the CF₂H group to the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using efficient and cost-effective reagents. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated heterocycles, such as difluoromethylated pyridines and imidazoles .
Uniqueness
Methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H7F2NO3 |
---|---|
Molecular Weight |
203.14 g/mol |
IUPAC Name |
methyl 2-(difluoromethyl)-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H7F2NO3/c1-14-8(13)4-2-3-5(12)11-6(4)7(9)10/h2-3,7H,1H3,(H,11,12) |
InChI Key |
GXTLHFGNOBKTON-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC(=O)C=C1)C(F)F |
Origin of Product |
United States |
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